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molecular formula C11H17ClINO B1252908 2-Aminomethyl-4-(1,1-dimethylethyl)-6-iodophenol hydrochloride CAS No. 38946-46-2

2-Aminomethyl-4-(1,1-dimethylethyl)-6-iodophenol hydrochloride

Cat. No. B1252908
M. Wt: 341.61 g/mol
InChI Key: HJCYVBBGVRHXKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04159279

Procedure details

This compound is prepared essentially by the same procedure as described in Example 3, Step A, except that the 2-aminomethyl-4-(1,1-dimethylethyl)-6-iodophenol hydrochloride is replaced by 2-aminomethyl-4-(1,1-dimethylethyl)-6-(methylthio)phenol hydrochloride. Thereby is obtained 3-methylthio-5-(1,1-dimethylethyl)salicylaldehyde.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-aminomethyl-4-(1,1-dimethylethyl)-6-(methylthio)phenol hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.NCC1C=C(C(C)(C)C)C=C(I)C=1[OH:15].Cl.N[CH2:18][C:19]1[CH:24]=[C:23]([C:25]([CH3:28])([CH3:27])[CH3:26])[CH:22]=[C:21]([S:29][CH3:30])[C:20]=1[OH:31]>>[CH3:30][S:29][C:21]1[CH:22]=[C:23]([C:25]([CH3:28])([CH3:27])[CH3:26])[CH:24]=[C:19]([CH:18]=[O:15])[C:20]=1[OH:31] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NCC1=C(C(=CC(=C1)C(C)(C)C)I)O
Step Two
Name
2-aminomethyl-4-(1,1-dimethylethyl)-6-(methylthio)phenol hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NCC1=C(C(=CC(=C1)C(C)(C)C)SC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound is prepared essentially by the same procedure

Outcomes

Product
Name
Type
product
Smiles
CSC1=C(C(C=O)=CC(=C1)C(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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